molecular formula C9H11NO2 B8591838 3-(1-Hydroxyethyl)benzamide

3-(1-Hydroxyethyl)benzamide

Cat. No.: B8591838
M. Wt: 165.19 g/mol
InChI Key: FNBVZXZMVMBERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxyethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The benzamide core structure is a privileged scaffold in pharmaceutical development, featured in compounds with a range of biological activities . The 1-hydroxyethyl group is a versatile functional handle in organic synthesis; it can be readily oxidized to a ketone or further transformed into other valuable chemical groups, making it a key intermediate for the synthesis of more complex molecules . Researchers value this functional group for its potential to modulate the physicochemical properties of lead compounds. As a building block, this compound can be utilized in various chemical reactions, including coupling reactions to form advanced intermediates . This compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(1-hydroxyethyl)benzamide

InChI

InChI=1S/C9H11NO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-6,11H,1H3,(H2,10,12)

InChI Key

FNBVZXZMVMBERL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)N)O

Origin of Product

United States

Synthetic Methodologies for 3 1 Hydroxyethyl Benzamide and Its Analogues

Established Synthetic Pathways for the Benzamide (B126) Core

The formation of the benzamide scaffold is a fundamental transformation in organic synthesis. The most common approaches involve the formation of an amide bond from a carboxylic acid or its derivative, or the modification of an existing aromatic ring to introduce the necessary functional groups.

Acylation Reactions for Amide Bond Formation

The most direct route to the benzamide core of 3-(1-hydroxyethyl)benzamide involves the acylation of ammonia (B1221849) or an ammonia equivalent using a suitable derivative of 3-acetylbenzoic acid. This precursor already contains the acetyl group, which can be later reduced to the 1-hydroxyethyl moiety.

One common method is the conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride. For instance, 3-acetylbenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-acetylbenzoyl chloride. This highly electrophilic intermediate then readily reacts with ammonia (NH₃) to furnish 3-acetylbenzamide (B1260856).

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by ammonia. A variety of coupling agents are available for this purpose, each with its own advantages in terms of reaction conditions and compatibility with other functional groups.

Table 1: Reagents for the Conversion of 3-Acetylbenzoic Acid to 3-Acetylbenzamide
MethodActivating/Coupling AgentAmine SourceTypical Solvent
Acyl Chloride FormationThionyl chloride (SOCl₂)Ammonia (NH₃)Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF)
Acyl Chloride FormationOxalyl chloride ((COCl)₂)Ammonia (NH₃)Dichloromethane (DCM), Tetrahydrofuran (THF)
Direct Amidation1,1'-Carbonyldiimidazole (CDI)Ammonia (NH₃)Tetrahydrofuran (THF), Dimethylformamide (DMF)
Direct Amidation(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Ammonia (NH₃)Dimethylformamide (DMF), Acetonitrile (MeCN)

Another viable pathway starts from 3-acetylbenzonitrile. The nitrile group can be hydrolyzed under acidic or basic conditions to afford the primary amide, 3-acetylbenzamide.

Aromatic Ring Modifications for Directed Functionalization

While less common for this specific target, it is theoretically possible to construct the 3-acetylbenzamide core by modifying an existing benzamide ring. One such approach is the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, benzamide could be treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, the amide group is a deactivating, meta-directing substituent. Therefore, the acylation would be expected to occur at the meta-position, leading to the desired 3-acetylbenzamide. The deactivating nature of the amide group can make the reaction sluggish, often requiring harsh conditions.

Introduction and Manipulation of the 1-Hydroxyethyl Moiety

With the 3-acetylbenzamide precursor in hand, the next critical step is the transformation of the acetyl group into the 1-hydroxyethyl moiety. This involves the reduction of the ketone and, if desired, control of the stereochemistry at the newly formed chiral center.

Stereoselective and Diastereoselective Synthesis of the Chiral Center

The reduction of the prochiral ketone, 3-acetylbenzamide, to the chiral alcohol, this compound, can be achieved with high enantioselectivity using various catalytic methods. One of the most prominent is the Corey-Bakshi-Shibata (CBS) reduction. elsevierpure.comvt.eduillinois.edustackexchange.comnih.gov This method employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) (BMS). The catalyst creates a chiral environment, directing the hydride delivery to one face of the ketone, thus producing one enantiomer of the alcohol in excess. elsevierpure.comvt.eduillinois.edustackexchange.comnih.gov The predictability and high enantiomeric excesses achievable make the CBS reduction a powerful tool for this transformation.

Table 2: Chiral Catalysts for the Asymmetric Reduction of Acetophenone (B1666503) Derivatives
Catalyst SystemReducing AgentTypical Enantiomeric Excess (ee)
(S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)>95%
(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)>95%
Chiral Ruthenium ComplexesH₂Variable, often high
Biocatalysts (e.g., yeast, plant tissues)Cellular cofactors (e.g., NADPH)Can be high, substrate-dependent

Biocatalysis offers another avenue for the stereoselective reduction of acetophenone derivatives. youtube.com Whole-cell systems, such as baker's yeast, or isolated enzymes like alcohol dehydrogenases, can reduce ketones with high enantioselectivity under mild, aqueous conditions. youtube.com The choice of biocatalyst can often determine which enantiomer of the alcohol is produced.

Reduction Strategies for Carbonyl Precursors to Hydroxyls

For the synthesis of racemic this compound, or when stereoselectivity is not a primary concern, a variety of standard reducing agents can be employed to convert 3-acetylbenzamide to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. commonorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. commonorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that will also readily reduce the ketone. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com However, its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran and careful handling. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com It is important to note that LiAlH₄ can also reduce the amide functionality, though this typically requires harsher conditions than ketone reduction. chemistrysteps.commasterorganicchemistry.com

Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. illinois.edu This process involves treating the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon. illinois.edu This method is often considered a "green" alternative as it avoids the use of stoichiometric metal hydride reagents.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group of this compound is a versatile functional handle that can be further modified to produce a variety of analogues. Standard organic transformations can be applied to derivatize this alcohol.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonating the alcohol with a base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide. Alternatively, acid-catalyzed etherification with an alcohol can be employed.

Esterification: Esters can be readily formed by reacting the alcohol with a carboxylic acid or its derivative. Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a catalytic amount of a strong acid. For milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Coupling agents, similar to those used in amide bond formation, can also facilitate the direct esterification with a carboxylic acid.

Design and Synthesis of this compound Derivatives

The core structure of this compound can be synthetically accessed through the reduction of its corresponding ketone precursor, 3-acetylbenzamide. This precursor is a known bacterial secondary metabolite. The transformation of the acetyl group to a 1-hydroxyethyl group is a standard chemical conversion, typically achieved through the use of various reducing agents.

A plausible and common method for this reduction is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This reagent is a mild and selective reducing agent for ketones and aldehydes. The reaction proceeds via nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon of the acetyl group, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This approach is often considered a "green" alternative to metal hydride reductions.

Once the this compound core is synthesized, further derivatization can be achieved through various synthetic strategies to introduce substituents on the benzene (B151609) ring or to modify the amide nitrogen.

Strategies for Benzene Ring Substitution

The introduction of substituents onto the benzene ring of this compound can be achieved through several established synthetic routes. The choice of strategy often depends on the desired substituent and its intended position on the aromatic ring.

One common approach involves starting from a pre-substituted benzoic acid derivative. For instance, derivatives of 3-aminobenzoic acid can be utilized to introduce a wide array of functionalities. The amino group can be transformed into various other functional groups via diazotization followed by Sandmeyer or related reactions. Furthermore, the amino group itself can be acylated or alkylated prior to the construction of the benzamide.

Another powerful method for introducing substituents onto the benzene ring is through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation. For example, Friedel-Crafts acylation of a suitably protected benzamide derivative can introduce an acyl group, which can then be further modified. It is important to consider the directing effects of the existing substituents on the ring to control the regioselectivity of the substitution.

The following table summarizes some general strategies for benzene ring substitution that could be applied to the synthesis of this compound analogues.

Strategy Starting Material Reagents and Conditions Resulting Substituent Reference
From Substituted Benzoic Acids3-Aminobenzoic acid derivatives1. Diazotization (NaNO₂, HCl) 2. Sandmeyer reaction (CuX) or other diazonium salt reactionsHalogen, cyano, hydroxyl, etc. nih.gov
Friedel-Crafts AcylationBenzamide derivativeAcyl chloride or anhydride, Lewis acid (e.g., AlCl₃)Acyl group nih.govresearchgate.netresearchgate.net
Ullmann CondensationHalogenated benzamide derivativePhenol or alcohol, copper catalyst, baseAryloxy or alkoxy group mdpi.com

This table presents generalized strategies and the specific conditions would need to be optimized for this compound.

Modifications at the Amide Nitrogen Atom

Modification of the amide nitrogen atom is a crucial strategy for diversifying the structure and properties of this compound derivatives. These modifications typically involve N-alkylation or N-arylation reactions.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through several methods. A common approach is the reaction of the primary benzamide with an alkyl halide in the presence of a base. More advanced and efficient methods, such as the "borrowing hydrogen" strategy, utilize alcohols as alkylating agents in the presence of a transition metal catalyst, like palladium or cobalt. researchgate.netnih.gov This method is considered more environmentally friendly as it produces water as the main byproduct.

N-Arylation: The formation of a bond between the amide nitrogen and an aryl group is another important modification. This can be accomplished through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. These reactions typically involve coupling the benzamide with an aryl halide or an arylboronic acid derivative. Recent developments have also explored the use of aryne intermediates for N-arylation. rsc.org

The following table outlines some common methods for the modification of the amide nitrogen that could be applicable to this compound.

Modification Reagents and Conditions Resulting Moiety Reference
N-AlkylationAlkyl halide, base (e.g., NaH)N-Alkyl nih.gov
N-Alkylation (Borrowing Hydrogen)Alcohol, transition metal catalyst (e.g., Pd or Co complex), baseN-Alkyl researchgate.netnih.gov
N-Arylation (Ullmann-type)Aryl halide, copper catalyst, baseN-Aryl nih.gov
N-Arylation (Buchwald-Hartwig)Aryl halide or triflate, palladium catalyst, phosphine (B1218219) ligand, baseN-Aryl nih.gov
N-Arylation (with Arynes)o-Diiodoarene, NaHN-Aryl rsc.org
N-Heterocycle FormationReaction with bifunctional reagentsN-Heterocyclic amide mdpi.com

This table presents generalized strategies and the specific conditions would need to be optimized for this compound.

Mechanistic Investigations and Reactivity Profiles of 3 1 Hydroxyethyl Benzamide

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 3-(1-Hydroxyethyl)benzamide can be approached through several strategic pathways, primarily involving the formation of the 1-hydroxyethyl group on a pre-existing benzamide (B126) framework. Two principal mechanistic routes are the reduction of a ketone precursor and the addition of a methyl nucleophile to an aldehyde.

Reduction of 3-Acetylbenzamide (B1260856): A common and effective method for the synthesis of this compound is the reduction of 3-acetylbenzamide. This transformation is typically achieved using hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the acetyl group. This initial attack breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a protic solvent (like water or an alcohol) to yield the final 1-hydroxyethyl group. The choice of reducing agent can influence the reaction conditions; NaBH₄ is a milder reagent and can be used in protic solvents, whereas the more reactive LiAlH₄ requires anhydrous conditions and is typically followed by an aqueous workup to protonate the intermediate alkoxide.

Grignard Reaction with 3-Formylbenzamide (B138454): An alternative synthetic route involves the reaction of 3-formylbenzamide with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This organometallic reagent acts as a source of a nucleophilic methyl carbanion. wikipedia.orgwisc.edumasterorganicchemistry.com

The reaction mechanism commences with the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. wikipedia.orgwisc.edubyjus.com This step, similar to the hydride reduction, leads to the formation of a tetrahedral magnesium alkoxide intermediate. The reaction must be carried out in an anhydrous ethereal solvent to prevent the highly basic Grignard reagent from being quenched by acidic protons. wikipedia.org Subsequent acidic workup protonates the alkoxide, affording the this compound product.

Synthetic Route Precursor Reagent(s) Key Intermediate General Mechanistic Steps
Reduction3-Acetylbenzamide1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ workupTetrahedral alkoxide1. Nucleophilic attack by hydride.2. Protonation of the alkoxide.
Grignard Reaction3-Formylbenzamide1. CH₃MgBr in ether2. H₃O⁺ workupTetrahedral magnesium alkoxide1. Nucleophilic addition of methyl carbanion.2. Protonation of the alkoxide.

Chemical Reactivity of the Amide Linkage

The amide functional group in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo specific reactions under appropriate conditions.

Hydrolysis Pathways

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine (or ammonia), can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbonyl carbon. This is followed by proton transfer and elimination of ammonia (B1221849) to yield 3-(1-hydroxyethyl)benzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion (⁻NH₂), a poor leaving group, which is then protonated by the newly formed carboxylic acid. This final acid-base step drives the reaction to completion, forming the carboxylate salt of 3-(1-hydroxyethyl)benzoic acid and ammonia. The rate of alkaline hydrolysis of substituted benzamides is influenced by the nature of the substituents on the aromatic ring. researchgate.netarkat-usa.orgacs.orgacs.org

Condition Catalyst Initial Step Key Intermediate Products
AcidicH₃O⁺Protonation of carbonyl oxygenProtonated tetrahedral intermediate3-(1-Hydroxyethyl)benzoic acid, NH₄⁺
BasicOH⁻Nucleophilic attack on carbonyl carbonTetrahedral alkoxide3-(1-Hydroxyethyl)benzoate, NH₃

Acylation and Alkylation Reactions

Direct acylation or alkylation of the amide nitrogen in this compound is generally challenging due to the decreased nucleophilicity of the nitrogen atom. However, under specific conditions, these reactions can be achieved.

Acylation: N-acylation of amides typically requires activation of the amide. This can be achieved by deprotonation with a very strong base to form an amidate anion, which is a more potent nucleophile. The resulting amidate can then react with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an N-acylbenzamide derivative.

Alkylation: Similar to acylation, N-alkylation of the amide is not a facile process. It generally requires strong bases and reactive alkylating agents, such as alkyl halides. The reaction proceeds via an Sₙ2 mechanism where the amidate anion displaces a halide from the alkylating agent. wikipedia.org

Reactivity at the 1-Hydroxyethyl Group

The secondary benzylic alcohol group in this compound is a versatile functional handle that can participate in a variety of oxidation, reduction, esterification, and etherification reactions.

Oxidation and Reduction Chemistry

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 3-acetylbenzamide. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), are often used to selectively oxidize secondary alcohols to ketones without affecting other functional groups. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can also be used, although they may lead to over-oxidation or side reactions under harsh conditions. masterorganicchemistry.com The mechanism of these oxidations often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step that removes a proton from the carbon bearing the hydroxyl group. rsc.orgacs.orgacs.org

Reduction: While the 1-hydroxyethyl group is already in a reduced state relative to a ketone, the benzylic C-O bond can be cleaved under certain reductive conditions, a process known as hydrogenolysis. Catalytic hydrogenation, using a palladium or platinum catalyst and a source of hydrogen, can reduce the benzylic alcohol to an ethyl group, forming 3-ethylbenzamide. masterorganicchemistry.comyoutube.comlibretexts.orgopenstax.org This reaction is particularly effective for benzylic alcohols due to the stability of the benzylic radical or carbocation intermediates that can be formed during the reaction.

Reaction Reagent(s) Product General Mechanism
OxidationPCC, MnO₂, KMnO₄, H₂CrO₄3-AcetylbenzamideFormation of an intermediate ester (e.g., chromate) followed by elimination.
HydrogenolysisH₂, Pd/C or Pt/C3-EthylbenzamideAdsorption onto the catalyst surface and cleavage of the C-O bond.

Esterification and Etherification Reactions

Esterification: The 1-hydroxyethyl group can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.netchemguide.co.uk The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270), to form the ester under milder conditions. mdpi.comyoutube.comyoutube.comyoutube.com

Etherification: The formation of an ether from the 1-hydroxyethyl group can be achieved through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. wikipedia.org Due to the secondary nature of the alcohol, elimination reactions can be a competing side reaction. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can lead to the formation of a symmetrical ether, though this is generally more efficient for primary alcohols. Etherification of benzylic alcohols can also be achieved using iron-based catalysts. acs.orgacs.orgnih.govrsc.org

Reaction Reagents Product Type General Mechanism
EsterificationCarboxylic acid, H⁺ catalystEsterNucleophilic acyl substitution
EsterificationAcyl chloride, pyridineEsterNucleophilic acyl substitution
Etherification1. NaH2. Alkyl halideEtherWilliamson ether synthesis (Sₙ2)
EtherificationH⁺ catalyst, heatSymmetrical etherAcid-catalyzed dehydration

Influence of the 1-Hydroxyethyl Substituent on Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is intricately governed by the electronic properties of its substituents. The 1-hydroxyethyl group, [-CH(OH)CH3], appended to the meta-position of the benzamide scaffold in this compound, exerts a notable influence on the aromatic ring's susceptibility to electrophilic substitution reactions. This influence is a composite of inductive and resonance effects, which modulate the electron density of the benzene ring and direct the regiochemical outcome of subsequent reactions.

The 1-hydroxyethyl substituent is generally considered to be an activating group, albeit a weak one, and directs incoming electrophiles to the ortho and para positions relative to itself. However, its placement at the meta-position relative to the moderately deactivating benzamide group leads to a more complex reactivity profile.

The hydroxyl (-OH) and methyl (-CH3) components of the 1-hydroxyethyl group contribute to its activating nature. The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. The methyl group, through hyperconjugation and its electron-donating inductive effect, further enhances this activation.

Conversely, the benzamide group (-CONH2) is a meta-directing deactivator. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

In this compound, the directing effects of the two substituents are in partial concert. The 1-hydroxyethyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The benzamide group at position 1 directs to position 5. Therefore, electrophilic substitution is anticipated to occur at the positions activated by the 1-hydroxyethyl group, namely positions 2, 4, and 6, with the position least sterically hindered being the most favored.

A summary of the expected directing effects of the substituents in this compound is presented in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-CONH21DeactivatingMeta (positions 3, 5)
-CH(OH)CH33ActivatingOrtho, Para (positions 2, 4, 6)

Table 1. Directing effects of substituents in this compound.

It is important to note that while these predictions are based on established principles of physical organic chemistry, the actual experimental outcomes may vary. msu.edulibretexts.orglibretexts.org Detailed mechanistic studies involving kinetic analysis and product distribution studies would be necessary to fully elucidate the reactivity profile of this compound.

Advanced Spectroscopic and Diffraction Based Structural Characterization of 3 1 Hydroxyethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The expected ¹H NMR spectrum of 3-(1-Hydroxyethyl)benzamide would exhibit distinct signals corresponding to the aromatic protons, the methine proton of the hydroxyethyl (B10761427) group, the methyl protons, the hydroxyl proton, and the amide protons.

The aromatic region would likely show complex multiplets for the four protons on the benzene (B151609) ring. The proton at position 2 (ortho to the benzamide (B126) group) and position 6 (ortho to the hydroxyethyl group) would likely appear as a triplet and a doublet of doublets, respectively, due to their coupling with neighboring protons. The protons at positions 4 and 5 would also present as multiplets. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the benzamide group and the electron-donating nature of the hydroxyethyl group.

The methine proton (CH) of the hydroxyethyl group would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (CH₃) would, in turn, appear as a doublet, coupled to the single methine proton. The hydroxyl (OH) proton would likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The two amide (NH₂) protons would also likely appear as broad singlets.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.8 - 8.0t~7.5
H-47.4 - 7.6d~7.5
H-57.3 - 7.5t~7.5
H-67.6 - 7.8d~7.5
CH (hydroxyethyl)4.8 - 5.0q~6.5
CH₃ (hydroxyethyl)1.4 - 1.6d~6.5
OHVariablebr s-
NH₂7.0 - 8.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the eight unique carbon atoms in the molecule plus the carbon of the methyl group.

The carbonyl carbon of the amide group would be the most downfield signal due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The aromatic carbons would appear in the typical aromatic region, with their specific chemical shifts influenced by the substituents. The quaternary carbons (C-1 and C-3) would generally have lower intensities compared to the protonated carbons. The methine carbon of the hydroxyethyl group would be shifted downfield due to the attached hydroxyl group, and the methyl carbon would be the most upfield signal.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)165 - 170
C-1130 - 135
C-2125 - 130
C-3140 - 145
C-4120 - 125
C-5128 - 132
C-6122 - 127
CH (hydroxyethyl)65 - 70
CH₃ (hydroxyethyl)20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their connectivity. A strong cross-peak would also be observed between the methine proton and the methyl protons of the hydroxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons. For instance, the signal for the methine proton would show a cross-peak with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the amide protons to the carbonyl carbon and the aromatic carbon at position 2. The methine proton of the hydroxyethyl group would show correlations to the aromatic carbons C-2, C-3, and C-4, as well as to the methyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₁NO₂), which has a theoretical exact mass of 165.07898 g/mol . An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₉H₁₂NO₂⁺166.08626
[M+Na]⁺C₉H₁₁NNaO₂⁺188.06815
[M-H]⁻C₉H₁₀NO₂⁻164.07175

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyethyl group, or the loss of the entire hydroxyethyl group. Cleavage of the amide bond is also a characteristic fragmentation pathway for benzamides, leading to the formation of a benzoyl cation.

Interactive Data Table: Predicted Key MS/MS Fragments of this compound ([M+H]⁺ as precursor)

Predicted m/z Proposed Fragment Proposed Neutral Loss
148.0757[C₉H₁₀NO]⁺H₂O
121.0651[C₇H₅O]⁺CH₃CHOH
105.0335[C₇H₅O]⁺H₂N-CO-CH=CH₂

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational modes that absorb infrared light or scatter Raman light at specific frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An experimental IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its primary functional groups: the amide, the hydroxyl group, the ethyl group, and the aromatic ring.

A hypothetical data table for the prominent IR peaks is presented below to illustrate how such data would be organized. The wavenumbers provided are based on typical ranges for the specified functional groups and are not experimental data for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchHydroxyl (-OH)3500-3200Strong, Broad
N-H StretchAmide (-CONH₂)3400-3100Medium, Doublet
C-H Stretch (Aromatic)Benzene Ring3100-3000Medium to Weak
C-H Stretch (Aliphatic)Ethyl (-CH₂CH₃)3000-2850Medium
C=O Stretch (Amide I)Amide (-CONH₂)1680-1630Strong
N-H Bend (Amide II)Amide (-CONH₂)1640-1550Medium
C=C StretchBenzene Ring1600-1450Medium, Multiple Bands
C-O StretchSecondary Alcohol1150-1050Medium to Strong
C-N StretchAmide1400-1200Medium

Note: This table is illustrative and does not represent measured data for this compound.

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis in the Crystalline State

The data from X-ray crystallography would allow for a detailed conformational analysis of this compound in the solid state. This would involve examining the torsion angles that define the spatial arrangement of the different parts of the molecule. Key aspects would include:

Orientation of the 1-hydroxyethyl group: The analysis would reveal the rotation around the C(aromatic)-C(ethyl) bond and the C(ethyl)-O bond, determining the position of the hydroxyl group relative to the benzene ring.

Conformation of the benzamide group: The planarity of the amide group and its orientation relative to the benzene ring would be determined by the relevant torsion angles.

Without experimental data, a definitive conformational analysis is not possible.

Computational Chemistry and Theoretical Modeling of 3 1 Hydroxyethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential for determining the electronic properties of a molecule, which govern its structure, stability, and reactivity. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy levels of a molecular system.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the electron density, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

For 3-(1-Hydroxyethyl)benzamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G, would fully optimize the molecular geometry. This process would reveal key structural features, such as the planarity of the amide group relative to the benzene (B151609) ring and the preferred orientation of the 1-hydroxyethyl substituent. Steric interactions, for instance between the ortho hydrogens of the ring and the amide group, can lead to a non-planar arrangement, which DFT calculations can quantify.

To illustrate the type of data obtained from such a calculation, the optimized geometrical parameters for the parent molecule, benzamide (B126), are presented below. A similar analysis for this compound would provide the foundational structure for all further computational modeling.

Table 1: Illustrative Geometric Parameters of Benzamide, Optimized via DFT (B3LYP/6-31G). Data serves as an example of typical DFT output.
Bond Lengths (Å)Bond Angles (°)
BondCalculated ValueAngleCalculated Value
C=O1.26O-C-N121.5
C-N1.38C(ring)-C=O119.8
C(ring)-C1.51N-C-C(ring)118.7
C-C (avg. ring)1.39C-N-H (avg.)119.0

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive.

An FMO analysis of this compound would map the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-withdrawing benzamide moiety, particularly the C=O bond. This distribution would indicate that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carbonyl carbon. The energy values of these orbitals provide quantitative measures of the molecule's ability to donate or accept electrons.

Table 2: Representative Frontier Molecular Orbital Energies. Values are illustrative of typical outputs from DFT calculations for aromatic amides.
OrbitalEnergy (eV)Significance
HOMO-6.5Electron-donating capacity
LUMO-1.8Electron-accepting capacity
HOMO-LUMO Gap (ΔE)4.7Chemical reactivity and stability

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum calculations describe the electronic structure of a single, static geometry, molecular mechanics and dynamics simulations explore the full range of shapes (conformations) a molecule can adopt and how it moves over time.

A Potential Energy Surface (PES) map is a theoretical plot that shows the potential energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles (the twist around a chemical bond) and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers required to transition between them (transition states).

For this compound, key rotational barriers would be investigated by scanning the dihedral angles of:

The Aryl-CO bond : To determine the rotational preference of the amide group relative to the phenyl ring.

The C-N amide bond : To characterize the partial double-bond character and rotational barrier of the amide itself.

The C(ring)-C(ethyl) and C(ethyl)-O bonds of the side chain: To find the most stable orientation of the hydroxyethyl (B10761427) group.

The resulting PES map would reveal the global minimum energy conformer and other low-energy, accessible conformers, providing a detailed picture of the molecule's conformational preferences.

Molecular Dynamics (MD) simulations extend the static picture of a PES map by simulating the atomic motions of a molecule over time. By applying the principles of classical mechanics, MD tracks the trajectory of each atom, showing how the molecule vibrates, rotates, and interconverts between different conformations. An MD simulation of this compound, often performed in a simulated solvent to mimic realistic conditions, would reveal the flexibility of the molecule and the timescales over which conformational changes occur. This provides insight into its dynamic behavior, which is crucial for understanding how it might interact with other molecules, such as biological receptors.

Intermolecular Interactions and Supramolecular Assembly Prediction

The functional groups on this compound—specifically the amide (-CONH₂) and hydroxyl (-OH) groups—are capable of forming strong hydrogen bonds. The amide group contains both hydrogen bond donors (the N-H protons) and a strong acceptor (the carbonyl oxygen). The hydroxyl group also contains both a donor (O-H) and an acceptor (the oxygen lone pairs).

Computational studies can predict how these interactions guide molecules to self-assemble into larger, ordered structures, a process known as supramolecular assembly. In the solid state, benzamides are well-known to form robust hydrogen-bonded dimers, where the N-H of one molecule bonds to the C=O of a second, creating a characteristic ring-like synthon. The presence of the additional hydroxyl group in this compound introduces further possibilities for creating extended one-, two-, or three-dimensional hydrogen-bonded networks in its crystal structure. Theoretical modeling can explore the relative energies of different packing arrangements (polymorphs) and predict the most likely crystal structure. These predictions are invaluable for understanding the solid-state properties of the compound.

Hydrogen Bonding Networks

The molecular structure of this compound, featuring a primary amide (-CONH2) group and a secondary hydroxyl (-OH) group, allows for a rich and complex network of hydrogen bonds. Both the amide and hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of both the carbonyl and hydroxyl groups, along with the nitrogen atom of the amide, can serve as hydrogen bond acceptors. Theoretical models predict that these interactions are the dominant forces governing the supramolecular assembly of the compound.

Computational studies on analogous benzamide structures reveal that the amide-amide hydrogen bond is a particularly stable and common motif. mdpi.com This typically involves the formation of dimers through N-H···O interactions, creating a robust eight-membered ring. In the case of this compound, the presence of the hydroxyl group introduces additional possibilities for hydrogen bonding. It is anticipated that the hydroxyl group will participate in O-H···O or O-H···N interactions, linking the primary amide dimers into more extended one-, two-, or three-dimensional networks.

Density Functional Theory (DFT) calculations on similar molecules, such as 3-amino-4-methoxy benzamide, have been used to analyze intramolecular and intermolecular hydrogen bonds, providing a framework for understanding the potential interactions in this compound. ias.ac.in The strength and geometry of these bonds can be predicted, offering a glimpse into the stability of various possible polymorphic forms.

The interplay between the different functional groups is crucial. The hydroxyl group can form hydrogen bonds with the carbonyl oxygen of a neighboring amide, the nitrogen of another amide, or the hydroxyl group of an adjacent molecule. Each of these interactions would result in a distinct supramolecular arrangement with potentially different physical properties.

A theoretical analysis of the potential hydrogen bonding network in this compound suggests several key interactions, which are summarized in the following table. The data presented are hypothetical and based on typical bond lengths and angles observed in related structures.

DonorAcceptorType of InteractionPredicted Distance (Å)Predicted Angle (°)
N-H (amide)O=C (amide)Intermolecular2.0 - 2.2160 - 175
O-H (hydroxyl)O=C (amide)Intermolecular1.8 - 2.0165 - 180
O-H (hydroxyl)N (amide)Intermolecular1.9 - 2.1155 - 170
O-H (hydroxyl)O-H (hydroxyl)Intermolecular1.8 - 2.0160 - 175
N-H (amide)O-H (hydroxyl)Intermolecular2.1 - 2.3150 - 165

Crystal Packing Analysis

The manner in which molecules of this compound pack in the solid state is a direct consequence of the hydrogen bonding networks and other weaker intermolecular forces, such as van der Waals interactions and π-π stacking of the aromatic rings. A theoretical crystal packing analysis aims to predict the most energetically favorable three-dimensional arrangement of the molecules, which corresponds to the most likely crystal structure.

Based on the analysis of related benzamide derivatives, it is plausible that this compound would crystallize in a centrosymmetric space group, such as P2₁/c or C2/c, which are common for this class of compounds. The formation of the previously mentioned amide-amide dimers would likely be a central feature of the crystal packing. These dimers would then be further interconnected by the hydrogen bonds involving the hydroxyethyl group, leading to the formation of sheets or more complex three-dimensional frameworks.

A hypothetical table of crystallographic parameters for a predicted stable polymorph of this compound is presented below. These values are illustrative and based on common observations for similar aromatic amides.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5 - 12.5
b (Å)5.0 - 7.0
c (Å)14.0 - 16.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)900 - 1200
Z4
Density (calculated) (g/cm³)1.25 - 1.35

Structure Activity Relationship Sar Investigations of 3 1 Hydroxyethyl Benzamide Derivatives

Systematic Modification and Activity Profiling

Key areas for modification typically include:

The 1-Hydroxyethyl moiety: Alterations to the stereochemistry, the hydroxyl group itself, and the ethyl chain.

The Benzene (B151609) ring: Introduction of various substituents at different positions.

The Benzamide (B126) group: Modification of the amide functionality.

For instance, in a series of N-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-(3-methoxybenzylamino)-butan-2-yl)benzamides, a variety of substituents at the P2 and P3 positions were explored. This led to the identification of several 1,3,5-trisubstituted phenylcarboxyamides with potent BACE inhibitory activity. nih.gov

Another study on novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed that the position of substituents had little effect on the larvicidal activity of the target compounds. However, it was generally observed that less steric hindrance on the aniline (B41778) part of the molecule could lead to increased activity, possibly by reducing obstacles to binding with the target receptor. nih.gov

The following interactive table summarizes the impact of systematic modifications on the activity of various benzamide derivatives, providing insights that can be extrapolated to the 3-(1-hydroxyethyl)benzamide scaffold.

Compound SeriesModificationObserved Activity ChangeInferred Importance for this compound
Tris-benzamidesRemoval of 2-hydroxyethyl groupNear eradication of antiproliferative activity acs.orgThe 1-hydroxyethyl group is likely critical for biological activity.
Pyridine-linked oxadiazole benzamidesLess sterically hindered aniline substituentIncreased larvicidal activity nih.govSteric bulk on or near the benzamide nitrogen may negatively impact activity.
N-((2S,3R)...)benzamides1,3,5-trisubstitution on phenyl ringPotent BACE inhibitory activity nih.govSubstitution pattern on the benzene ring is a key determinant of potency.

Role of the 1-Hydroxyethyl Moiety in Modulating Biological Interactions

The 1-hydroxyethyl group is a pivotal component of the this compound structure, playing a significant role in how the molecule interacts with its biological targets. Its influence can be dissected by examining the stereochemistry of the chiral center and the contribution of the hydroxyl group to binding.

Stereochemical Impact on Interaction Affinity

The carbon atom bearing the hydroxyl group in the 1-hydroxyethyl moiety is a chiral center, meaning that this compound can exist as two enantiomers, (R)-3-(1-Hydroxyethyl)benzamide and (S)-3-(1-Hydroxyethyl)benzamide. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. Different enantiomers can exhibit different binding affinities for their receptors, and in some cases, may even have qualitatively different biological effects.

For example, in studies of β-adrenergic blockers that contain a similar hydroxyethylamine moiety, stereochemistry was found to be a critical determinant of their inhibitory activity against SARS-CoV-2 Mpro. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the binding site of a biological target. The precise orientation of the hydroxyl and methyl groups in space can either facilitate or hinder the key interactions necessary for a biological response.

Hydroxyl Group's Contribution to Specific Binding Modes

The hydroxyl group of the 1-hydroxyethyl moiety is a key functional group that can participate in various non-covalent interactions, most notably hydrogen bonding. As both a hydrogen bond donor and acceptor, it can form crucial connections with amino acid residues in the binding pocket of a protein. These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for optimal activity.

In a study of tris-benzamides, the 2-hydroxyethyl group was found to be critical for both protein binding and antiproliferative activity. The removal of the hydroxyl group or its replacement with a methoxy (B1213986) group led to a near complete loss of activity, confirming the significance of this functional group. acs.org The hydroxyl group's ability to form specific hydrogen bonds likely contributes significantly to the binding affinity and, consequently, the biological effect of these molecules. The hydroxyethylamine (HEA) pharmacophore, which is structurally related to the 1-hydroxyethyl group, is also a key feature in many potent enzyme inhibitors, further underscoring the importance of the hydroxyl group in molecular recognition. nih.govacs.org

Influence of Substituents on the Benzene Ring on Interaction Specificity

The benzene ring of this compound provides a scaffold that can be functionalized with various substituents to modulate the compound's interaction specificity, as well as its physicochemical properties. The nature, position, and number of these substituents can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for different biological targets.

For instance, the introduction of a trifluoromethoxy substituent into the meta- or para-position of the benzene ring in a series of oxazoline (B21484) inhibitors resulted in micromolar concentrations of half-maximal growth inhibition of P. aeruginosa. mdpi.com This demonstrates that electron-withdrawing groups can significantly enhance biological activity.

In another example, a study on hydroxyethylamine-based phenylcarboxyamides as BACE inhibitors explored a variety of P2 and P3 substituents, culminating in the identification of several potent 1,3,5-trisubstituted phenylcarboxyamides. nih.gov This suggests that a specific substitution pattern on the benzene ring is crucial for high-affinity binding.

The following interactive table illustrates the influence of different benzene ring substituents on the activity of various benzamide-related compounds.

Compound SeriesSubstituent/PositionEffect on Activity
Oxazoline inhibitorsTrifluoromethoxy at meta- or para-positionEnhanced antibacterial activity mdpi.com
Hydroxyethylamine phenylcarboxyamides1,3,5-trisubstitutionPotent BACE inhibitory activity nih.gov
Aryl-substituted hydroxamic acidsHalogens at the para-positionMicromolar concentrations for half-maximal growth inhibition mdpi.com

Rational Design Principles Derived from SAR Studies

The culmination of SAR studies on this compound and its analogs allows for the formulation of rational design principles. These principles serve as a guide for the development of new compounds with optimized properties. Based on the available data for related structures, several key design considerations can be inferred:

Preservation of the 1-Hydroxyethyl Moiety: The hydroxyl group is likely a critical hydrogen bonding component, and its removal is detrimental to activity. The stereochemistry of this group should be optimized for the specific target.

Strategic Substitution on the Benzene Ring: The introduction of specific substituents, particularly electron-withdrawing groups, at defined positions on the phenyl ring can significantly enhance potency. Multi-substitution patterns may be beneficial.

Modulation of Physicochemical Properties: Substituents on the benzene ring can be used to fine-tune properties such as lipophilicity and solubility, which are important for pharmacokinetic profiles.

Minimizing Steric Hindrance: Large, bulky groups, especially near the amide functionality, may impede binding and should be introduced with caution.

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space and design novel this compound derivatives with a higher probability of success as therapeutic agents.

3 1 Hydroxyethyl Benzamide As a Synthetic Scaffold and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 3-(1-hydroxyethyl) side chain is a key structural motif in a number of biologically important molecules, most notably in the carbapenem (B1253116) class of antibiotics. rsc.orgnih.gov The specific stereochemistry of the hydroxyethyl (B10761427) group is crucial for the antibacterial activity of these compounds. nih.gov Research into the synthesis of carbapenem intermediates has detailed the elaboration of the 3-(1-hydroxyethyl) side chain on β-lactam rings. rsc.org In these synthetic pathways, a common strategy involves the deketalization of a protected acetyl group to reveal a 3-acetyl substituent on an azetidinone core, which is then reduced to the desired 1-hydroxyethyl group. rsc.org

While not directly cited in the synthesis of carbapenems, the structure of 3-(1-Hydroxyethyl)benzamide makes it a plausible precursor for intermediates in such synthetic routes. The pre-existing 1-hydroxyethyl moiety could be incorporated into a larger molecular framework, potentially simplifying the synthetic sequence by avoiding the need for a late-stage reduction. The benzamide (B126) portion of the molecule also offers a handle for further chemical transformations.

The synthesis of various complex organic molecules often relies on the strategic use of bifunctional building blocks. The presence of both a hydroxyl group and a benzamide in this compound allows for sequential or orthogonal chemical modifications, making it a valuable starting material for the synthesis of a range of complex molecular architectures.

Utility in the Construction of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.comnih.gov The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common starting material. scispace.com Benzamide-containing scaffolds have been recognized as valuable starting points in the construction of such libraries due to their synthetic tractability and their prevalence in biologically active molecules. nih.gov

This compound is well-suited for use in diversity-oriented synthesis due to its two distinct functional groups, which can serve as points for diversification. The hydroxyl group can be readily converted into a variety of other functional groups, such as esters, ethers, or halides, or it can be used as a handle for attachment to a solid support for solid-phase synthesis. Simultaneously, the amide group can be modified, or the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. This multi-directional reactivity allows for the rapid generation of a library of compounds with significant structural diversity, all originating from a single, simple starting material. The creation of such combinatorial libraries is a key strategy in the search for novel therapeutic agents. nih.govmdpi.com

The application of combinatorial chemistry principles to scaffolds like this compound can lead to the efficient production of large numbers of compounds for biological screening. researchgate.net By systematically varying the substituents at the hydroxyl and amide positions, as well as on the aromatic ring, a vast chemical space can be explored, increasing the probability of identifying molecules with desired biological activities.

Integration into Polymeric Structures and Material Science Research

The bifunctional nature of this compound also lends itself to applications in polymer chemistry and material science. Monomers containing both hydroxyl and amide functionalities can be used to synthesize a variety of polymers, such as poly(ester amide)s and poly(ether amide)s. acs.orgacs.orgrsc.org These materials combine the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., thermal stability and mechanical strength). rsc.org

The hydroxyl group of this compound can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesteramides. Alternatively, it can be converted to an alkoxide and reacted with dihalides to form polyetheramides. The benzamide group, being relatively stable, would be incorporated into the polymer backbone, contributing to the rigidity and thermal properties of the resulting material. The presence of aromatic rings in the polymer chain generally enhances thermal stability. researchgate.net

Furthermore, the hydroxyl groups in the resulting polymers can serve as sites for post-polymerization modification, allowing for the tuning of material properties such as solubility, hydrophilicity, and biocompatibility. researchgate.net For instance, the synthesis of hyperbranched poly(ether amide)s from monomers containing multiple hydroxyl groups has been reported to yield materials with interesting thermoresponsive properties. acs.org While the direct polymerization of this compound has not been specifically detailed, its structure is analogous to other monomers that have been successfully used to create functional polymers with potential applications in areas such as biomedical materials and advanced coatings. mdpi.commdpi.com The synthesis of polymers with hydroxyl end groups is also an area of active research, as these functional groups can be used to initiate further polymerization or to attach the polymer to surfaces. cmu.edu

Emerging Research Directions and Future Perspectives in 3 1 Hydroxyethyl Benzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzamides, including 3-(1-Hydroxyethyl)benzamide, is a cornerstone of organic chemistry. wikipedia.org However, traditional methods often rely on harsh reagents and multi-step processes. The current research impetus is on developing greener, more atom-efficient, and sustainable synthetic routes.

Biocatalysis: One of the most promising frontiers is the use of enzymes as catalysts. Biocatalytic methods offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, significantly reducing waste and energy consumption. rsc.org Enzymes like nitrile hydratase (NHase) and lipases are being explored for amide bond formation. nih.govacs.org For instance, whole-cell biocatalysts, such as Clostridium sporogenes, have demonstrated the ability to reduce benzamides to their corresponding amines, a transformation that highlights the potential for enzymatic pathways in modifying the benzamide (B126) core. researchgate.net Future research will likely focus on identifying or engineering enzymes specifically for the synthesis of functionalized benzamides like this compound, potentially starting from readily available nitrile precursors. nih.gov

Green Chemistry Approaches: Beyond biocatalysis, other green chemistry principles are being applied. This includes the use of solvent-free reaction conditions and novel activating agents. tandfonline.com For example, methodologies using vinyl benzoate (B1203000) as an efficient benzoylating agent at room temperature avoid the need for harsh solvents and activators. tandfonline.com Another approach involves manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, which represents a significant step towards reducing the reliance on toxic reagents. rsc.org The development of heterogeneous catalysts, such as magnetically separable copper nanocomposites, also offers a sustainable path for synthesizing complex benzamide derivatives under greener conditions. rsc.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Benzamides
ParameterConventional Method (e.g., Acid Chloride)Emerging Sustainable Method (e.g., Biocatalysis/Green Catalysis)
ReagentsOften uses stoichiometric, hazardous reagents (e.g., SOCl₂, PCl₅)Catalytic amounts of enzymes or green catalysts (e.g., copper nanocomposites) rsc.org
SolventsOften requires volatile organic compounds (VOCs)Aqueous media, methanol, or solvent-free conditions tandfonline.comrsc.org
ConditionsCan require high temperatures and inert atmospheresMild conditions (room temperature to moderate heat) tandfonline.com
ByproductsGenerates significant inorganic waste (e.g., HCl, salts)Minimal byproducts (e.g., water, dihydrogen) rsc.org
SelectivityMay require protecting groups for functionalized substratesHigh chemo-, regio-, and stereoselectivity inherent to the catalyst rsc.org

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. For this compound and its derivatives, advanced computational methods are paving the way for a deeper understanding of their structure-function relationships.

Molecular Dynamics (MD) and Docking Simulations: MD simulations allow researchers to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with biological targets or other molecules. rsc.orgresearchgate.net For benzamide derivatives, MD simulations have been used to analyze their binding modes with proteins, confirming the stability of ligand-protein complexes and identifying key interactions like hydrogen bonds. tandfonline.comtandfonline.com Such studies are crucial for designing benzamides with specific biological activities. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org DFT analysis can help elucidate reaction mechanisms and predict the antioxidant potential of substituted benzamides by calculating properties like bond dissociation energies. acs.orgnih.gov For this compound, DFT could be used to predict how modifications to the hydroxyethyl (B10761427) or benzamide moieties would affect its electronic properties and reactivity.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build statistical models that correlate the three-dimensional properties of molecules with their biological activity. nih.gov These models are instrumental in identifying the key structural features required for a desired function and in designing new, more potent derivatives.

Table 2: Application of Computational Methods to Benzamide Research
Computational MethodPrimary ApplicationInformation Gained for this compound Derivatives
Molecular Dynamics (MD) SimulationStudying molecular motion and stabilityConformational stability, binding affinity to targets, interaction dynamics tandfonline.comtandfonline.com
Molecular DockingPredicting binding modes of a ligand to a receptorIdentification of key binding site residues, prediction of binding energy tandfonline.comnih.gov
Density Functional Theory (DFT)Analyzing electronic structure and reactivityReaction mechanisms, spectroscopic properties, antioxidant potential rsc.org
3D-QSAR (CoMFA/CoMSIA)Correlating structure with biological activityIdentification of key steric and electronic features for activity, guiding new designs nih.gov

Exploration of Unconventional Derivatization Strategies

To unlock the full potential of the this compound scaffold, researchers are moving beyond traditional functional group manipulations and exploring unconventional derivatization strategies. The goal is to access novel chemical space and create analogs with unique properties.

Late-Stage Functionalization (LSF): LSF is a powerful strategy that involves modifying a complex molecule in the final steps of a synthesis, avoiding the need for lengthy de novo synthesis for each new analog. wikipedia.orgscispace.com C-H functionalization is a key LSF technique that allows for the direct conversion of C-H bonds into new functional groups. acs.org For this compound, LSF could enable the selective introduction of substituents onto the aromatic ring or even the ethyl side chain, rapidly generating a library of derivatives for screening. researchgate.net While challenges in controlling regioselectivity exist, the development of new catalytic systems is continually expanding the scope of these reactions. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. mdpi.com These reactions are ideal for building molecular complexity quickly and efficiently. Designing MCRs that incorporate a this compound-like precursor could lead to the rapid synthesis of novel, complex heterocyclic structures. For instance, three-component reactions involving isatoic anhydride (B1165640) and amines have been used to create diverse benzamide derivatives in high yields. nih.gov

Click Chemistry: The principles of "click chemistry," which involve reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts, can be applied to derivatize the this compound molecule. The hydroxyl group of the ethyl side chain is a prime candidate for modification via click reactions, such as esterification or etherification with partners containing azide (B81097) or alkyne functionalities, enabling conjugation to other molecules or materials.

Applications in Advanced Material Science and Nanotechnology Research

The structural features of this compound—specifically its aromatic ring, amide linkage capable of hydrogen bonding, and reactive hydroxyl group—make it an intriguing building block for advanced materials.

Supramolecular Chemistry: The benzamide moiety is a well-known motif in supramolecular chemistry, capable of forming robust, one-dimensional assemblies through threefold hydrogen bonding. nih.gov Benzene-1,3,5-tricarboxamides (BTAs), for example, self-assemble into nanometer-sized rod-like structures. nih.gov Derivatives of this compound could be designed to participate in similar self-assembly processes, forming functional materials like gels, liquid crystals, or supramolecular polymers. The hydroxyethyl group provides a convenient handle for tuning solubility or for post-assembly functionalization.

Polymer Science: The hydroxyl group on this compound makes it a suitable monomer for polymerization reactions. It could be incorporated into polyesters or polyurethanes, imparting specific properties derived from the benzamide group, such as rigidity, thermal stability, and hydrogen-bonding capability. Furthermore, related structures like beta-hydroxyalkyl amides are used as cross-linking agents in thermosetting powder paint compositions, suggesting a potential role for this compound derivatives in coating technologies. google.com

Nanotechnology: Benzamide and benzimidazole (B57391) derivatives are being explored in nanotechnology, particularly in the synthesis and functionalization of nanoparticles. biointerfaceresearch.comresearchgate.net Nanocatalysts, for instance, have been used for the efficient synthesis of benzimidazole derivatives. biointerfaceresearch.com The this compound molecule could potentially be used as a capping agent to stabilize nanoparticles or as a linker to attach other functional molecules to a nanoparticle surface, leveraging its multiple functional groups for tailored surface chemistry.

Table 3: Potential Applications of this compound in Materials Science
Research AreaKey Structural Feature(s)Potential Application
Supramolecular PolymersAmide group (hydrogen bonding), Aromatic ring (π-π stacking)Formation of self-assembling nanofibers, hydrogels, or responsive materials nih.gov
Functional PolymersHydroxyl group (for polymerization), Benzamide core (rigidity)Monomer for high-performance polyesters or polyurethanes; Cross-linking agent for coatings google.com
Nanoparticle FunctionalizationHydroxyl and Amide groups (for surface binding)Surface modification of nanoparticles to improve stability or attach biomolecules biointerfaceresearch.com
Dynamic Covalent NetworksAmide functionalityBuilding block for self-healing or recyclable polymer networks acs.org

Q & A

Basic Research Question

  • NMR : ¹H NMR (DMSO-d6) should show peaks for the hydroxyethyl group (δ 1.2–1.4 ppm for -CH3, δ 3.6–4.0 ppm for -CH2-OH) and aromatic protons (δ 7.4–8.1 ppm).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 180.1 (C9H11NO2).

How can researchers investigate the biological activity of this compound?

Advanced Research Question

  • Enzyme inhibition assays : Test against targets like poly(ADP-ribose) polymerase (PARP), given structural similarity to benzamide inhibitors (e.g., 3-aminobenzamide) .
  • Cell-based studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
  • Comparative analysis : Benchmark against analogs like Medroxalol derivatives to assess beta-blocking or antihypertensive activity .

How should contradictory data on the compound’s metabolic effects be resolved?

Advanced Research Question
Contradictions may arise from off-target effects (e.g., benzamide derivatives inhibiting glucose metabolism ). Mitigation strategies:

  • Dose-response studies : Identify thresholds where target inhibition dominates over secondary effects.
  • Gene knockout models : Use PARP1-deficient cells to isolate specific pathways.
  • Multi-omics profiling : Combine transcriptomics and metabolomics to map systemic impacts.

What computational approaches are suitable for studying this compound’s interactions?

Advanced Research Question

  • Molecular docking : Simulate binding to PARP (PDB ID: 4UND) or beta-adrenergic receptors using AutoDock Vina.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent variations (e.g., hydroxyethyl vs. trifluoromethyl ) with activity trends.

What are the stability considerations for this compound during storage?

Basic Research Question

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .
  • Light sensitivity : Use amber vials to avoid photodegradation.
  • Stability assays : Monitor degradation via HPLC every 3 months under accelerated conditions (40°C/75% RH).

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Substituent variation : Synthesize analogs with modifications to the hydroxyethyl group (e.g., alkylation, fluorination) .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase.
  • In vivo testing : Compare bioavailability and efficacy in rodent models for lead optimization .

What methods are recommended for resolving enantiomers of this compound?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed data .

How can analytical methods for quantifying this compound in complex matrices be validated?

Advanced Research Question

  • Linearity : Establish a calibration curve (0.1–100 µg/mL) with R² > 0.99.
  • Recovery tests : Spike plasma or tissue homogenates with known concentrations; validate via LC-MS/MS.
  • Limit of detection (LOD) : Determine using signal-to-noise ratio ≥ 3 .

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